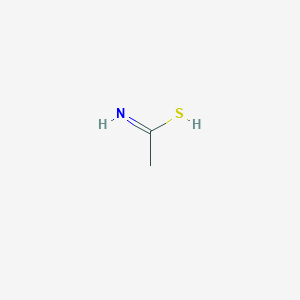

ethanimidothioic acid

Description

Ethanimidothioic acid (CAS 30558-43-1) is a sulfur-containing organic compound with the molecular formula C₅H₁₀N₂O₂S and a molecular weight of 162.21 g/mol. Structurally, it features a thioamide group (–C(=S)–NH–) and a hydroxylamino (–NH–O–) moiety, making it a versatile intermediate in agrochemical and pharmaceutical synthesis. Key properties include a calculated boiling point of 617.63 K and a critical temperature of 825.59 K, with thermochemical stability indicated by its standard enthalpy of formation (ΔfH°gas: -229.51 kJ/mol) . Regulatory data classify it as a hazardous waste (EPA P-List: P066) due to its toxicity and environmental persistence .

Properties

IUPAC Name |

ethanimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NS/c1-2(3)4/h1H3,(H2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKQRDCYNOVPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

75.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanimidothioic acid can be synthesized through several methods. One common approach involves the reaction of ethanimidic acid with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield ethanimidothioic acid.

Industrial Production Methods

In industrial settings, ethanimidothioic acid is often produced through large-scale chemical processes. One such method involves the use of sulfur-containing reagents and ethanimidic acid derivatives. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Oxidation Reactions

Ethanimidothioic acid derivatives undergo oxidation to form sulfoxides or sulfonic acids, depending on reaction conditions.

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Sulfoxide formation | H₂O₂, room temperature | Methyl (dimethylamino)ethanimidothioic acid sulfoxide | |

| Sulfonic acid formation | KMnO₄, acidic conditions | Sulfonic acid derivatives |

-

Key Example : 2-(Dimethylamino)ethanimidothioic acid reacts with hydrogen peroxide to form a sulfoxide intermediate, which can further oxidize to a sulfonic acid under stronger conditions.

Reduction Reactions

Reduction of ethanimidothioic acid derivatives yields thiols or amines.

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Thiol formation | LiAlH₄, ether | 2-(Dimethylamino)ethanethiol | |

| Amine formation | H₂, Pd/C catalyst | Primary or secondary amines |

-

Mechanistic Insight : The thioamide group (-C(=S)N<) is reduced to a thiol (-SH) or amine (-NH₂) group, depending on the reducing agent.

Substitution Reactions

The sulfur atom in ethanimidothioic acid derivatives is nucleophilic, enabling substitution with halogens or other electrophiles.

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Halogenation | Cl₂ or Br₂, CH₂Cl₂ | Halogenated derivatives (e.g., S-Cl/Br) | |

| Thioether formation | R-X (alkyl halides) | Thioethers (R-S-C) |

-

Example : Methyl ester derivatives react with chlorine to form S-chloro intermediates, which are precursors to disulfides.

Hydrolysis

Ethanimidothioic acid esters hydrolyze in aqueous environments to release carboxylic acids or thiols.

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl/H₂O, reflux | Carboxylic acid + H₂S | |

| Basic hydrolysis | NaOH/H₂O, reflux | Carboxylate salt + thiol |

-

Application : Hydrolysis of N-(((Methyl((3-pyridinylmethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioic acid methyl ester yields methomyl, a carbamate pesticide.

Dithiocarbamate Formation

Ethanimidothioic acid reacts with amines to form dithiocarbamates, a key reaction in pesticide synthesis.

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Dithiocarbamate synthesis | Amines, CS₂ | N,N′-substituted dithiocarbamates |

-

Industrial Relevance : This reaction is used to produce antimony and bismuth dithiocarbamate complexes, which act as biocides .

Acid-Base Reactions

The hydroxylamino group (-NHOH) in derivatives participates in acid-base equilibria.

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Deprotonation | NaOH, aqueous | Conjugate base (N-O⁻) | |

| Protonation | HCl, aqueous | Protonated species (N⁺-OH) |

Complexation with Metal Ions

Ethanimidothioic acid derivatives form complexes with transition metals, influencing their biological activity.

| Metal Ion | Product | Application | Reference |

|---|---|---|---|

| Cu²⁺ | Cu(II)-thioamide complex | Catalysis or antimicrobial agents | |

| Fe³⁺ | Fe(III)-sulfoxide complex | Oxidative reaction catalysts |

Scientific Research Applications

Ethanimidothioic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.

Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit certain biological pathways in pests.

Mechanism of Action

The mechanism of action of ethanimidothioic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting normal metabolic processes. The thioamide group plays a crucial role in its activity, allowing it to form stable complexes with metal ions and other biomolecules.

Comparison with Similar Compounds

Ethanimidothioic Acid Esters

Key Differences :

- Substituent Effects : Methyl and propyl esters exhibit higher hydrophobicity (logP: 0.225–1.12) compared to hydroxylated derivatives, enhancing their bioavailability in pesticidal applications .

- Reactivity : The methyl ester forms methylol derivatives under formaldehyde treatment, critical for synthesizing N-methylcarbamates .

Functional Analogs in Herbicides

Mechanistic Contrast :

- Ethanimidothioic acid esters inhibit acetyl-CoA carboxylase in weeds via phosphonate-thioamide interactions, whereas bempedoic acid targets ATP-citrate lyase in humans .

Q & A

Q. What strategies resolve contradictions in reported biological activity data for ethanimidothioic acid across studies?

- Methodological Answer : Perform a systematic review to identify confounding variables (e.g., assay type, cell line specificity, compound purity). Reanalyze raw data using false discovery rate (FDR) correction to minimize Type I errors in high-throughput screens. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. How can computational chemistry be integrated with experimental data to predict ethanimidothioic acid’s reactivity with biological targets?

- Methodological Answer : Use density functional theory (DFT) to model transition states and binding energies. Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy) and mutagenesis studies. Cross-reference computational results with crystallographic data from the Protein Data Bank (PDB) to refine models .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing clustered data in ethanimidothioic acid dose-response studies?

- Methodological Answer : Apply mixed-effects models to account for nested data (e.g., multiple replicates per batch). Use Bonferroni correction or Benjamini-Hochberg procedure (FDR ≤0.05) for multiple comparisons. Report effect sizes with 95% confidence intervals to enhance interpretability .

Q. How should researchers manage large datasets from high-throughput screening of ethanimidothioic acid derivatives?

- Methodological Answer : Implement FAIR data principles: store raw data in repositories (e.g., Zenodo) with metadata (e.g., instrument settings, batch IDs). Use cheminformatics tools (e.g., KNIME, RDKit) for structure-activity relationship (SAR) analysis. Document workflows in electronic lab notebooks for audit trails .

Ethical and Reproducibility Standards

Q. What documentation is essential to ensure reproducibility in ethanimidothioic acid synthesis?

Q. How can researchers address potential biases in ethanimidothioic acid bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.